2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol
Overview
Description
2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol is an organic compound with a complex structure that includes bromine, ethoxy, and methoxy functional groups
Preparation Methods
The synthesis of 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-ethoxy-5-methoxybenzaldehyde, followed by a series of reactions to introduce the methylamino and propanol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may have applications in drug development, particularly in designing compounds with specific biological activities.
Mechanism of Action
The mechanism by which 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol stands out due to its unique combination of functional groups. Similar compounds include:
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- Methyl 3-bromo-4-ethoxy-5-methoxybenzoate These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The presence of the methylamino and propanol groups in this compound contributes to its distinct reactivity and potential applications .
Properties
IUPAC Name |
2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylamino]-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3/c1-5-19-13-11(15)6-10(7-12(13)18-4)8-16-14(2,3)9-17/h6-7,16-17H,5,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGXDNZLVIKKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)CNC(C)(C)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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